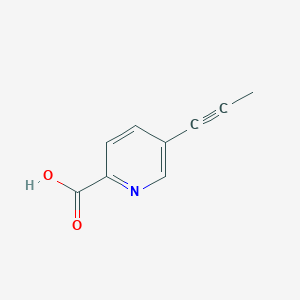

5-(Prop-1-yn-1-yl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Prop-1-yn-1-yl)picolinic acid is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-(Prop-1-yn-1-yl)picolinic acid acts as an allosteric modulator of metabotropic glutamate receptor subtype 5, which is involved in neurological processes. Compounds interacting with this receptor are potential candidates for treating neurological disorders. Research indicates that substituted analogs of this compound may also have neuroprotective properties.

Herbicides

Picolinic acid and picolinate compounds are synthetic auxin herbicides . Studies show that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be potential lead structures in discovering novel synthetic auxin herbicides .

Biochemical Studies

Interaction studies have assessed the binding affinity and modulatory effects of this compound on metabotropic glutamate receptors using biochemical techniques to determine how the compound influences receptor activity and downstream signaling pathways. The results suggest that it can enhance or inhibit receptor responses depending on concentration and structural modifications.

Development of Prolyl Hydroxylase Inhibitors

This compound derivatives are used in the design and discovery of prolyl hydroxylase (PHD) inhibitors . One such compound, a (5-alkynyl-3-hydroxypicolinoyl)glycine derivative, showed potent in vitro inhibitory activity toward PHD2 . Oral administration of this compound stabilized HIF-α, elevated erythropoietin (EPO), and alleviated anemia in a cisplatin-induced anemia mouse model .

Synthesis of Novel Compounds

Picolinic acid derivatives are used in synthesizing novel compounds with antimicrobial properties . For example, new 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives were produced through a reaction of picolinohydrazide with various unsymmetrical anhydrides . These compounds showed good antibacterial capabilities on S. aureus and E. coli, and antifungal evaluation in relation to Candida albicans .

Structure-Activity Relationship Studies

Picolinic acid derivatives are used in structure-activity relationship (SAR) studies to investigate the relationship between chemical structure and biological activity . These studies involve synthesizing and testing a series of related compounds with variations in their chemical structure to identify key structural features that contribute to the desired biological activity .

Lysosomal Targeting Chimeras (LYMTACs)

Eigenschaften

Molekularformel |

C9H7NO2 |

|---|---|

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

5-prop-1-ynylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO2/c1-2-3-7-4-5-8(9(11)12)10-6-7/h4-6H,1H3,(H,11,12) |

InChI-Schlüssel |

QBCZWGZFKBRANW-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CC1=CN=C(C=C1)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.